5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid
Overview
Description
5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid is a chemical compound with the CAS Number: 832737-92-5 . It has a molecular weight of 331.55 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8BrClO4/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 331.55 . More specific properties such as melting point, boiling point, and density were not available in the retrieved data.Scientific Research Applications
Electrochemical Properties
5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid's electrochemical properties have been explored. For instance, research on the anodic oxidation of related compounds, such as methyl 5-acetyl-2-furoate, has provided insights into the formation of ring-opened diesters and lactones, which are significant in understanding the electrochemical behavior of related furanic compounds (Torii, Tanaka, & Okamoto, 1972).
Synthesis and Chemical Transformations
The synthesis and pharmacological evaluation of compounds related to this compound, such as N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, has been investigated. These studies contribute to the understanding of the synthetic routes and chemical transformations of similar compounds (Siddiqui et al., 2014).
Use in Organic Synthesis
The compound has relevance in organic synthesis, especially in the formation of biheteroaryls. Studies have shown that compounds like methyl 5-bromo-2-furoate, which share structural similarities with this compound, are useful in palladium-catalysed direct arylation of heteroaromatics (Fu, Zhao, Bruneau, & Doucet, 2012).
Biomass Utilization and Renewable Alternatives
The compound plays a role in the catalytic synthesis of chemicals derived from biomass, like 2,5-furandicarboxylic acid (FDCA), a renewable alternative to p-phthalic acid. This is significant for the polymer industry and demonstrates the compound's utility in transitioning from fossil-based to biomass-based chemicals (Zhang et al., 2017).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The exact role of 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furoic acid in biochemical reactions is not well-documented in the literature. Given its structure, it is plausible that it could interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve binding interactions, modulation of enzymatic activity, or other mechanisms .
Cellular Effects
It could potentially influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO4/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUGPBYRNBSZIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC2=CC=C(O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192573 | |
Record name | 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-92-5 | |
Record name | 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furancarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Bromo-2-chlorophenoxy)methyl]-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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